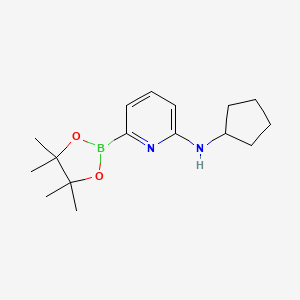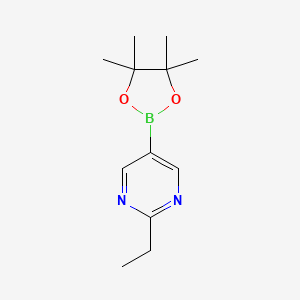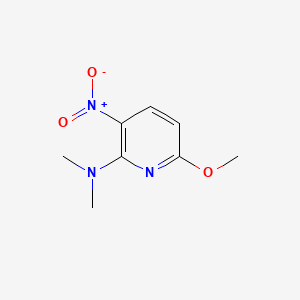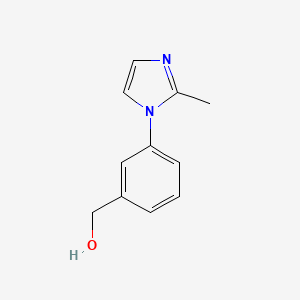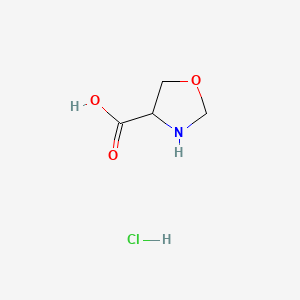
5-(3-Aminophenyl)-3-cyanophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as spectroscopy, chromatography, and thermal analysis can be used to determine these properties .Scientific Research Applications
Affinity Chromatography
Compounds similar to 5-(3-Aminophenyl)-3-cyanophenol have been utilized in the development of specific adsorbents for affinity chromatography. For example, a derivative was synthesized and coupled to Sepharose, demonstrating its potential in the purification of enzymes such as ribonuclease A by affinity chromatography. This showcases the application of such compounds in biochemical separations and purification processes (Wilchek & Gorecki, 1969).
Anti-inflammatory Properties
Research on derivatives of aminophenol compounds has shown potential in reducing cytokine-induced inflammation in human intestinal cells. This suggests a possible application in the treatment or management of chronic inflammatory diseases, such as inflammatory bowel disease. The comparison with known anti-inflammatory drugs highlights the potential efficacy and application of such compounds in pharmacology (Serra et al., 2012).
Organic Synthesis
Compounds with aminophenyl groups have been utilized in the synthesis of various heterocyclic compounds, such as isoxazoles and pyrazoles, through reactions with oxime and hydrazone dianions. These findings contribute to the field of organic synthesis, offering new routes for the construction of heterocyclic structures which are prevalent in many pharmaceuticals and agrochemicals (Strekowski & Lin, 1997).
Molecular Docking and Potentiometric Studies
Aminophenol derivatives have been explored for their binding interactions with biological receptors, such as those related to cancer. Molecular docking and potentiometric studies on azo phenols derived from aminophenol indicate their potential in developing therapeutic agents targeting specific proteins involved in cancer. This highlights the role of such compounds in medicinal chemistry and drug design (El‐Bindary et al., 2015).
Ligand Exchange Reactions in Coordination Chemistry
In coordination chemistry, aminophenol derivatives have been used to study ligand exchange reactions, particularly in metal complexes. Such research contributes to our understanding of the reactivity and stability of metal-ligand interactions, which is crucial in catalysis and materials science (Klausmeyer et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-aminophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYAQDYNWUBATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684619 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-cyanophenol | |
CAS RN |
1261900-78-0 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


